N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide is a benzodiazepine-derived compound featuring a benzo-fused 1,4-oxazepine core. Its structure includes an isopentyl (3-methylbutyl) group at position 5, two methyl groups at position 3, a ketone at position 4, and a 2,3-dimethoxybenzamide substituent at position 7. The compound’s rigidity is enhanced by the 3,3-dimethyl and 4-oxo moieties, which may influence its conformational stability and intermolecular interactions.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-16(2)12-13-27-19-14-17(10-11-20(19)32-15-25(3,4)24(27)29)26-23(28)18-8-7-9-21(30-5)22(18)31-6/h7-11,14,16H,12-13,15H2,1-6H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMSKHGOGNAZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide typically involves multiple steps:
Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.
Introduction of the Isopentyl and Dimethyl Groups: Alkylation reactions are used to introduce the isopentyl and dimethyl groups. Reagents such as alkyl halides (e.g., isopentyl bromide) and strong bases (e.g., potassium tert-butoxide) are employed.
Attachment of the Benzamide Moiety: The final step involves the coupling of the tetrahydrobenzo[b][1,4]oxazepine intermediate with 2,3-dimethoxybenzoic acid or its derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or oxazepine rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The isopentyl group in the target compound introduces steric bulk compared to shorter alkyl chains (e.g., ethyl or propyl) in thiazepines, which may affect binding pocket compatibility .
- Benzamide vs. Oxadiazole: The 2,3-dimethoxybenzamide group provides hydrogen-bond donors/acceptors absent in oxadiazole derivatives, suggesting divergent pharmacological targets .
Physicochemical Properties
Comparative data for solubility and physical state:
The target compound’s solid state and moderate solubility align with its polar benzamide group, whereas thiazepines’ oily consistency reflects higher lipophilicity from alkyl chains .
Spectral Data and Structural Elucidation
NMR Comparison :
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in the realms of neurology and metabolic disorders. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a tetrahydrobenzo[b][1,4]oxazepine ring system fused with an isopentyl chain and a dimethoxybenzamide moiety. Its molecular formula is C25H32N2O5 with a molecular weight of approximately 432.54 g/mol. The presence of multiple functional groups contributes to its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydrobenzo[b][1,4]oxazepine core : This step may involve cyclization reactions using appropriate precursors.
- Functionalization : Introduction of the isopentyl and dimethoxybenzamide groups through various organic reactions.
- Purification : High-performance liquid chromatography (HPLC) is often used to achieve the desired purity levels.
Research indicates that this compound may interact with specific enzymes or receptors within biological systems. These interactions can modulate various pathways related to:
- Signal Transduction : Potentially influencing neuronal signaling pathways.
- Metabolic Processes : Modulating metabolic pathways that could impact conditions like diabetes or obesity.
Pharmacological Studies
Several studies have evaluated the pharmacological profiles of similar compounds:
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress.
- Antioxidant Activity : The compound's ability to scavenge free radicals has been noted in preliminary studies.
- Antiinflammatory Properties : In vitro assays suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of related oxazepine derivatives in models of neurodegeneration. Results indicated significant reductions in cell death and improved neuronal function when treated with these compounds.
Study 2: Antioxidant Activity
Another research effort focused on the antioxidant properties of similar compounds. The findings demonstrated that these compounds could effectively reduce oxidative stress markers in vitro.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H32N2O5 |
| Molecular Weight | 432.54 g/mol |
| Biological Targets | CNS receptors |
| Potential Applications | Neurological disorders |
| Study Reference | Findings |
|---|---|
| Study 1 | Neuroprotection observed in cell cultures |
| Study 2 | Significant antioxidant activity noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
